Eviunis

Description

Historical Trajectory of "Eviunis" as a Vitamin Preparation and its Scientific Scrutiny

In the early 20th century, following the discovery of vitamins, numerous commercial preparations emerged, capitalizing on the new scientific findings in nutrition. nih.gov Among these was "this compound," a Swiss vitamin preparation introduced in the late 1920s. nih.govtheswissbay.ch "this compound" was described as a "freed phosphorous-vitamin-complex of the green-plant" and was promoted for addition to foods like flour and pastries to enhance their nutritional value. theswissbay.ch

The product gained attention through the active promotion by Professor F.J.J. Buytendijk, who advocated for its introduction into the Dutch market. nih.govcore.ac.uk Buytendijk, a physiologist with an interest in sports medicine, suggested that the minerals in this compound—calcium, phosphorus, and magnesium—could provide extra energy and reduce fatigue, making it valuable for athletes. core.ac.uk Consequently, "this compound" was added to a variety of products, including chocolate, lemonade, chewing gum, and even dog biscuits. core.ac.uk

| Key Events in the History of "this compound" | Description | Primary Sources |

| Late 1920s | The Swiss vitamin preparation "this compound" is introduced. | nih.gov |

| Late 1920s | Professor F.J.J. Buytendijk actively promotes "this compound" on the Dutch market. | nih.govcore.ac.uk |

| 1929 | Controversy and criticism grow as tests fail to confirm the vitamin-like claims. | nih.govcore.ac.uk |

| Post-1929 | A state-ordered counter-test leads to the ban of "this compound" from the Dutch market. | nih.gov |

Chemical Identity of "this compound": Myo-Inositol Hexakisphosphate and its Associated Salts (Phytin)

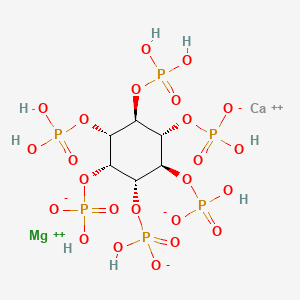

Scientific and chemical databases now clearly identify "this compound" as a synonym for phytin (B1216650). nih.goveasychem.orgmolbase.comlookchem.com Phytin is the calcium-magnesium salt of phytic acid. chemicalland21.comnih.gov Phytic acid is the common name for myo-inositol hexakisphosphate (IP6), a molecule consisting of a myo-inositol ring with six attached phosphate (B84403) groups. cymitquimica.comresearchgate.net This structure makes it highly negatively charged at physiological pH, allowing it to chelate various metal ions. cymitquimica.com

Phytin is found naturally in the seeds and grains of plants, where it serves as the primary storage form of organic phosphorus. cymitquimica.comchemicalland21.com It is often considered an anti-nutrient in human nutrition because its strong chelating ability can bind with essential minerals like calcium, iron, and zinc, potentially hindering their absorption. cymitquimica.com The chemical is also known by several other synonyms, including Inositocalcium, Phosbiose, and Forglesan. cymitquimica.comnih.gov

The compound is typically a white to off-white powder. cymitquimica.comchemimpex.com Its molecular formula is given variably, often reflecting the mixed salt nature, such as C₆H₁₄CaMgO₂₄P₆ or C₆H₆CaMgO₂₄P₆. cymitquimica.com

| Chemical Identifier | Value | Source(s) |

| Common Name | Phytin | cymitquimica.comchemicalland21.commedkoo.com |

| Systematic Name | myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium magnesium salt | cymitquimica.comnih.gov |

| Synonym | This compound | cymitquimica.comnih.goveasychem.org |

| CAS Number | 3615-82-5 | cymitquimica.comnih.govchemimpex.com |

| Molecular Formula | C₆H₁₄CaMgO₂₄P₆ . Ca . Mg | chemimpex.com |

| Molecular Weight | 720.38 g/mol | chemimpex.com |

| Appearance | White or slight off-white powder | cymitquimica.comchemimpex.com |

Properties

IUPAC Name |

calcium;magnesium;[(1R,2S,3S,4S,5S,6S)-2,3,4-tris[[hydroxy(oxido)phosphoryl]oxy]-5,6-diphosphonooxycyclohexyl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.Ca.Mg/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;/q;2*+2/p-4/t1-,2-,3-,4+,5-,6-;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJNVODPOMYTLT-XPJYOAAYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O.[Mg+2].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H]([C@@H]([C@H]([C@@H]([C@@H]1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O.[Mg+2].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14CaMgO24P6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3615-82-5 | |

| Record name | myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium magnesium salt (1:?:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), calcium magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Stereochemistry of Myo Inositol Hexakisphosphate

Comprehensive Analysis of Inositol (B14025) Phosphate (B84403) Isomerism

Inositol phosphates represent a complex family of molecules derived from inositol, a cyclohexanehexol. There are theoretically nine possible stereoisomers of inositol, with myo-inositol being the most abundant in nature wikipedia.orgencyclopedia.pubmdpi.com. Phosphorylation of the hydroxyl groups on the inositol ring leads to a vast number of possible inositol phosphate isomers. For myo-inositol alone, up to 63 different phosphate ester isomers are possible, considering varying numbers and positions of phosphate groups unil.chrsc.org. These range from inositol monophosphates (InsP1) to inositol hexakisphosphate (InsP6) encyclopedia.pubmdpi.comacs.org.

Distinguishing and analyzing these numerous isomers is analytically challenging unil.chrsc.org. Various chromatographic and spectroscopic techniques have been developed for this purpose. High-performance liquid chromatography (HPLC), particularly anion-exchange HPLC and high-performance ion chromatography (HPIC), is widely used to separate inositol phosphate isomers based on their charge and structure acs.orgnih.govthermofisher.com. Pulsed amperometric detection is often coupled with HPIC for sensitive and quantitative determination of lower inositol phosphate isomers acs.org.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ³¹P NMR, is a powerful tool for the structural elucidation and differentiation of inositol phosphate isomers mdpi.comcabidigitallibrary.org. NMR can provide information about the position and environment of phosphate groups and the stereochemistry of the inositol ring mdpi.comcabidigitallibrary.org. Dynamic NMR spectroscopy and two-dimensional random delay exchange spectroscopy (EXSY) have been applied to study the conformational interconversion of these molecules cabidigitallibrary.org. The energy of different conformations is influenced by factors such as the number, substitution pattern, and stereochemistry of phosphate groups, as well as the stereochemistry of the parent inositol ring and the physical state cabidigitallibrary.org.

Lower inositol phosphates, such as InsP1, InsP2, and InsP3, contribute significantly to the complexity, with 41 different isomers possible for these three classes alone, including enantiomers unil.chrsc.org. Methods like capillary electrophoresis coupled to electrospray ionization mass spectrometry (CE-ESI-MS) have been employed to analyze these lower inositol phosphate isomers in biological samples unil.chrsc.org.

Conformational Preferences and Dynamics of the Myo-Inositol Ring

The myo-inositol ring, a cyclohexane (B81311) derivative, can exist in different chair conformations. In myo-inositol, the most stable conformation typically features one axial hydroxyl group and five equatorial hydroxyl groups wikipedia.orgmdpi.com. Upon phosphorylation, the conformational preferences of the myo-inositol ring in InsP6 become crucial for its interactions and biological functions.

Myo-inositol hexakisphosphate predominantly exists in a conformation characterized by one axial and five equatorial phosphate groups (1a5e conformation) encyclopedia.pubresearchgate.net. This conformation is generally considered the most stable in solution up to approximately pH 9 encyclopedia.pubnih.gov. However, depending on factors such as pH and the presence of cations, InsP6 can undergo conformational inversion to a less sterically favorable form with one equatorial and five axial phosphate groups (5a1e conformation) encyclopedia.pubcabidigitallibrary.orgresearchgate.net.

NMR spectroscopy is a key technique for investigating the conformational dynamics of myo-inositol hexakisphosphate. Analysis of coupling constants between vicinal protons provides information about the dihedral angles and helps in understanding chair-chair interconversions cabidigitallibrary.org. Dynamic NMR spectroscopy can provide information on the activation energy of ring flipping, while EXSY can directly observe the interconversion between different conformations cabidigitallibrary.org.

Molecular modeling techniques are also used to complement experimental studies and provide theoretical insights into the energetics and structural features of the conformational changes of inositol phosphates researchgate.netrsc.org. These studies indicate that the ability to form chelation cages with counter-ions can significantly influence the ring inversion processes researchgate.net. While myo-inositol itself shows limited conformational flexibility compared to other cyclic systems like cyclopyranose, the phosphorylation pattern and interactions with ions can induce conformational changes in inositol phosphates nih.gov.

Characterization of Metal-Phytate Complex Geometries

Myo-inositol hexakisphosphate possesses twelve ionizable protons, making it a potent chelating agent with a strong binding affinity for multivalent metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), iron (Fe²⁺ and Fe³⁺), copper (Cu⁺ and Cu²⁺), and manganese (Mn²⁺) encyclopedia.pubnih.govctdbase.orgnih.govatamanchemicals.comfrontiersin.orgunifi.itresearchgate.net. The formation of metal-phytate complexes is a complex process influenced by factors such as the metal-to-ligand molar ratio, pH, and the protonation level of the phytate ligand frontiersin.org.

The characterization of metal-phytate complex geometries is crucial for understanding their properties, including solubility and bioavailability. Various analytical techniques are employed for this purpose. X-ray diffraction (XRD) can provide detailed information about the crystal structure of metal-phytate complexes, revealing the coordination environment around the metal ions and the conformation of the phytate ligand within the complex nih.gov. Studies have shown that in metal complexes, the phytate anion can adopt the stable 1a5e conformation nih.gov.

Spectroscopic methods such as EPR, IR, Raman, and UV-Vis spectroscopy are also valuable for characterizing metal-phytate interactions and proposing structures based on the analysis of vibrational bands and electronic transitions nih.gov. DFT calculations are often used in conjunction with experimental data to optimize geometries and understand the electronic structure of these complexes nih.gov.

The coordination modes of the phosphate groups in phytate to metal ions can vary. Studies have shown both monodentate and bidentate binding to metal centers nih.gov. For example, in a tetra-nuclear copper(II)-phytate complex, some phosphate groups were found to bind monodentately, while others bound bidentately to copper ions nih.gov. The formation of these complexes can lead to the precipitation of insoluble metal-phytate salts, which has implications for mineral bioavailability encyclopedia.pubfrontiersin.orgresearchgate.net. Potentiometric titration is a technique used to study the complex formation mechanism and determine the species formed in solution under different conditions frontiersin.orgresearchgate.net. The stability of metal-phytate complexes can vary depending on the metal ion; for instance, complexes with trivalent iron ions have shown higher stability compared to those with divalent iron ions frontiersin.org.

The multifaceted coordination ability of InsP6 allows it to form various types of complexes, including polynuclear species and coordination polymers, where equatorial phosphate groups can bridge metal centers, leading to extended structures unifi.it.

Biosynthetic and Chemoenzymatic Pathways of Myo Inositol Hexakisphosphate

De Novo Biosynthesis of Phytic Acid in Eukaryotic Systems

Phytic acid biosynthesis in eukaryotic systems primarily occurs through two proposed pathways: a lipid-dependent pathway and a lipid-independent pathway tandfonline.comfrontiersin.orgmdpi.comnih.govresearchgate.net. While the lipid-dependent pathway is considered the major route in most eukaryotic cells in plants, the lipid-independent pathway may be more significant in seeds tandfonline.comfrontiersin.orgnih.gov.

The initial step in phytic acid biosynthesis involves the conversion of glucose-6-phosphate to myo-inositol-1-phosphate (MIP) by the enzyme myo-inositol-1-phosphate synthase (MIPS) tandfonline.comfrontiersin.orgbiorxiv.orgresearchgate.netresearchgate.netmdpi.comoup.comuliege.be. This step is highly conserved across living organisms researchgate.net. Myo-inositol 3-phosphate is then dephosphorylated to free myo-inositol by a specific inositol (B14025) monophosphate phosphatase (IMP) researchgate.net. The free myo-inositol can then enter different pathways, including the synthesis of phytic acid uliege.be.

In the lipid-independent pathway, myo-inositol or 1L-myo-inositol 1-phosphate undergoes sequential phosphorylation steps catalyzed by various inositol phosphate (B84403) kinases nih.govnih.gov. The lipid-dependent pathway, on the other hand, is initiated by the hydrolysis of phosphatidylinositol (4,5) bisphosphate (PIP2) by phospholipase C (PLC), yielding inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) and diacylglycerol (DAG) frontiersin.orgnih.govpnas.orgmdpi.commdpi.com. Ins(1,4,5)P3 can then be sequentially phosphorylated to InsP6 biorxiv.orgnih.gov.

Enzymology of Inositol Phosphorylation Cascades (e.g., Inositol Polyphosphate Kinases)

The sequential phosphorylation of inositol phosphates to form phytic acid is carried out by a series of inositol polyphosphate kinases. Key enzymes involved in this cascade include:

Myo-inositol-1-phosphate synthase (MIPS): Catalyzes the initial step, converting glucose-6-phosphate to myo-inositol-1-phosphate tandfonline.comfrontiersin.orgbiorxiv.orgresearchgate.netresearchgate.netmdpi.comoup.comuliege.be.

Inositol 1,3,4 triphosphate 5/6-kinase (ITPK): Phosphorylates lower inositol phosphate isomers like Ins(3,4,6)P3 and Ins(1,4,5)P3 to Ins(1,3,4,5,6)P5 tandfonline.com. In mammals, ITPK1 phosphorylates InsP1 to produce substrates for other IP kinases pnas.org.

Inositol 1,4,5 multiphosphate 3/6 kinase (IPK2): Involved in the phosphorylation of Ins(1,4,5)P3 to Ins(1,3,4,5,6)P5 tandfonline.comnih.gov. In plants, IPK2 (also known as Inositol polyphosphate Multikinase or IPMK) is involved in the sequential phosphorylation of Ins(1,4,5)P3 biorxiv.orgmdpi.com.

Inositol 1,3,4,5,6 pentakisphosphate 2-kinase (IPK1): Catalyzes the final step, converting Ins(1,3,4,5,6)P5 to Ins(1,2,3,4,5,6)P6 (phytic acid) tandfonline.comfrontiersin.orgbiorxiv.orgnih.govoup.com. IPK1 is considered a key enzyme in phytic acid biosynthesis frontiersin.orgmdpi.commdpi.com.

These kinases act in a stepwise manner, adding phosphate groups to the inositol ring until the hexakisphosphate is formed tandfonline.comnih.gov. The specific sequence of phosphorylation steps and the exact isomers involved can vary depending on the organism and the specific pathway (lipid-dependent or independent) tandfonline.comnih.govnih.gov.

Genetic and Molecular Regulation of Phytin (B1216650) Accumulation

Phytin accumulation, the storage form of phytic acid complexed with cations, is a tightly regulated process at the genetic and molecular levels. Mutations or knockouts in genes encoding key enzymes in the phytic acid biosynthesis pathway can significantly reduce seed phytic acid content tandfonline.comfrontiersin.org. For instance, MIPS knockout has been shown to reduce phytic acid levels tandfonline.com. Downregulation of genes like OsITPK-1 in rice and TaIPK1 in wheat can also lead to a reduction in seed phytic acid content tandfonline.com.

Transcription factors, such as WRKY and CAMTA, have been linked to the regulation of the phytic acid biosynthesis pathway, suggesting a complex regulatory mechanism frontiersin.org. Hormones also play a role in regulating phytic acid accumulation. Abscisic acid (ABA) appears to be a positive regulator of phytic acid synthesis in developing seeds, with a positive correlation observed between ABA concentration and phytic acid accumulation mdpi.com. Genes involved in the phytic acid pathway show coordinated and time-dependent responses to exogenous hormones mdpi.com.

Furthermore, genes involved in the transport and storage of phytic acid, such as Multidrug Resistance Proteins (MRPs), have been identified as candidates for developing low phytic acid crops tandfonline.comfrontiersin.org. Mutations affecting these transporters can also lead to reduced phytic acid levels frontiersin.orgencyclopedia.pub.

Aberrant RNA splicing of phytic acid synthesis genes, such as inositol-1,3,4 trisphosphate 5/6-kinase 3 (GmITPK3) in soybean, can also impact phytic acid production by leading to truncated or non-functional enzymes tandfonline.com.

Subcellular Localization and Compartmentalization of Biosynthesis

Phytic acid is synthesized in the cytosol encyclopedia.pubmdpi.com. In plants, after synthesis, phytic acid is primarily accumulated in vacuoles, particularly in seeds where it is stored in spherical inclusions called globoids within protein bodies frontiersin.orgencyclopedia.pubmdpi.comnih.gov. This sequestration is facilitated by specific phytic acid transporters, such as Multidrug-Resistance associated Proteins (MRPs) tandfonline.comfrontiersin.orgencyclopedia.pub.

The compartmentalization of the inositol phosphate pathway is suggested by the observation that the soluble pathway producing highly phosphorylated inositol phosphates might be physically separated from the lipid route pnas.org. Studies on rice seeds have detected transcripts and proteins of OsIPK1, an enzyme involved in the final step of phytic acid biosynthesis, in the endosperm, embryo, and aleurone layers, suggesting that phytic acid biosynthesis occurs in multiple tissues within the seed oup.com. The onset of phytic acid biosynthesis can occur relatively early during seed development oup.com.

Synthetic Methodologies for Myo-Inositol Hexakisphosphate and its Analogues

Beyond its biological synthesis, myo-inositol hexakisphosphate and its analogues can be obtained through various synthetic methodologies, including contemporary chemical synthesis strategies and chemoenzymatic approaches.

Contemporary Chemical Synthesis Strategies

Chemical synthesis of inositol phosphates, including phytic acid, has been an active area of research. Strategies involve the phosphorylation of myo-inositol or its derivatives using various phosphorylating agents. The complexity of the inositol ring with multiple hydroxyl groups requiring specific phosphorylation presents a significant challenge in achieving regioselectivity and high yields.

Research has explored the synthesis of optically active myo-inositol derivatives starting from phytic acid acs.org. Various chemical approaches have been developed for the synthesis of inositol phosphates and their analogues acs.org. The synthesis of densely phosphorylated inositol polyphosphates and pyrophosphates often involves complex multi-step procedures d-nb.info.

Chemoenzymatic Approaches and Biocatalysis

Chemoenzymatic approaches combine the specificity of enzymatic reactions with the versatility of chemical synthesis, offering potential advantages for the synthesis of complex molecules like myo-inositol hexakisphosphate and its analogues. These methods often involve using enzymes for specific phosphorylation or dephosphorylation steps, followed by chemical modifications.

Biocatalysis, utilizing enzymes as catalysts, is increasingly being explored for the synthesis of inositol phosphates. Scalable chemoenzymatic synthesis methods for inositol pyrophosphates, which are derivatives of inositol hexakisphosphate, have been developed d-nb.infoleibniz-fmp.dedntb.gov.uaucl.ac.ukleibniz-gemeinschaft.de. These approaches can involve the use of enzymes like inositol hexakisphosphate kinases to introduce pyrophosphate groups onto the inositol ring acs.orgnih.gov.

Enzymes, particularly phytases, which hydrolyze phytic acid, are also relevant in biocatalysis related to inositol phosphates, although their primary application is in degradation rather than synthesis researchgate.netnih.govresearchgate.net. However, the principles of enzyme activity and specificity in modifying inositol phosphate structures are applicable to both synthesis and degradation. The immobilization of enzymes, for example, in matrices like chitosan (B1678972) modified with phytic acid, is being investigated to enhance their stability and reusability in biocatalytic processes ul.ie. The development of fluorescently labeled phytic acid analogues as substrates for enzymes like phytases also involves synthetic strategies that can be considered chemoenzymatic in nature capes.gov.brnih.gov.

Mechanistic Investigations of Myo Inositol Hexakisphosphate Interactions

Elucidating Metal Cation Sequestration and Chelation Dynamics

Myo-Inositol Hexakisphosphate possesses a strong chelating ability towards various divalent and trivalent metal cations, including iron (Fe), zinc (Zn), calcium (Ca), magnesium (Mg), manganese (Mn), copper (Cu), cadmium (Cd), and aluminum (Al). researchgate.netacs.orgwikipedia.orgnih.govjst.go.jpnih.gov This is primarily due to the presence of six phosphate (B84403) groups on the inositol (B14025) ring, which can coordinate with metal ions. researchgate.netacs.org The chelation process can occur between phosphate groups within a single InsP6 molecule or bridge between two InsP6 molecules. ijcmas.com

The interaction with metal cations is significant for several reasons. In plants, this chelation plays a critical role in phosphorus and metal ion storage within seeds. wikipedia.orgijcmas.com However, in the digestive tracts of monogastric animals, including humans, the strong binding affinity of phytate to essential minerals like iron, zinc, and calcium can inhibit their absorption by forming insoluble complexes. wikipedia.orgijcmas.comoup.com

Research has investigated the dynamics of these interactions under varying conditions, such as pH and the presence of other ions. For instance, the adsorption of Myo-Inositol Hexakisphosphate onto mineral surfaces like goethite (an iron oxyhydroxide) is pH-dependent, generally decreasing as pH increases from 3 to 11. researchgate.net This adsorption can occur through ligand exchange, forming multi-nuclear surface complexes. researchgate.net Studies using techniques like ATR-FTIR and solid-state NMR have provided spectroscopic evidence for the formation of inner-sphere and outer-sphere complexes, as well as surface precipitates, depending on the mineral surface characteristics and solution chemistry. researchgate.netacs.orgpublish.csiro.au

The binding affinity of InsP6 varies among different metal ions. For example, studies have shown strong binding interactions with Fe(III), exhibiting a significantly higher dependence on molar ratio compared to other metals like Fe(II), Mg(II), and Zn(II). frontiersin.org The stability constants for Fe(II) and Fe(III) complexes with InsP6 are pH-dependent. researchgate.net

The formation of metal-phytate complexes can also influence the solubility of InsP6. For instance, complexes with Na, Ca, and Mg are generally more soluble than those with Cu, Zn, Mn, Cd, Al, and Fe. nih.gov This difference in solubility is relevant in various contexts, including soil chemistry and the bioavailability of phosphorus and micronutrients.

Data on the binding affinity of Myo-Inositol Hexakisphosphate to different metal ions highlights the selective nature of these interactions. While a comprehensive table of binding constants across all conditions is extensive and depends heavily on experimental parameters, research consistently shows strong interactions with di- and trivalent cations.

Understanding Protein-Phytin Binding and Modulation of Enzyme Activity

Beyond metal chelation, Myo-Inositol Hexakisphosphate interacts with a variety of proteins, influencing their structure and activity. Due to its high negative charge, InsP6 can bind to positively charged regions on protein surfaces. nih.govacs.org

These interactions have been shown to modulate the activity of numerous enzymes. InsP6 can act as an enzyme stabilizer, substrate, or inhibitor. nih.gov The effect on enzyme activity depends on the specific protein and the nature of the interaction.

For example, studies have investigated the binding of InsP6 to proteins involved in DNA repair, such as the Ku protein. Research using biotinylated InsP6 has demonstrated direct binding to Ku, a key factor in the nonhomologous DNA end joining (NHEJ) pathway, and this interaction can stimulate DNA ligation in vitro. nih.govacs.org While InsP6 was initially thought to bind to DNA-PKcs, further studies clarified that its primary association in the NHEJ complex is with Ku. nih.govacs.org

Myo-Inositol Hexakisphosphate's interaction with proteins can also lead to enzyme inhibition. It is known to inhibit enzymes like polyphenol oxidase, which is involved in the browning of fruits. wikipedia.org The mechanism of enzyme inhibition can vary, including competitive, noncompetitive, or uncompetitive modes, depending on how InsP6 interacts with the enzyme or the enzyme-substrate complex. khanacademy.org

Detailed research findings on protein-phytin binding often involve techniques such as surface plasmon resonance (SPR) and grating-coupled interferometry (GCI) to quantify binding kinetics and affinity. acs.org These studies reveal equilibrium binding constants and provide insights into the stoichiometry and strength of the protein-InsP6 interaction. For instance, studies on the binding of biotinylated InsP6 to Ku have provided valuable data on this specific protein-ligand interaction. acs.org

The modulation of enzyme activity by InsP6 is a critical aspect of its biological function and its anti-nutritional properties in food and feed. The formation of complexes with proteins can reduce their solubility and digestibility, further impacting nutrient bioavailability. nih.gov

Degradation Pathways via Phytases: Enzymatic Hydrolysis Mechanisms

The primary pathway for the degradation of Myo-Inositol Hexakisphosphate is through enzymatic hydrolysis catalyzed by a class of enzymes called phytases (myo-inositol hexakisphosphate phosphohydrolases). asm.orgijcmas.comijcmas.comijpab.com Phytases are special phosphatases that sequentially remove phosphate groups from the myo-inositol ring of InsP6, producing lower inositol phosphates (InsP5, InsP4, InsP3, etc.) and inorganic phosphate. asm.orgwikipedia.orgijcmas.com

Phytases are found in plants, microorganisms (bacteria, fungi, yeast), and some animal tissues. ijcmas.comijpab.com Microbial phytases, particularly from Aspergillus species, have been extensively studied and are used commercially, especially in animal feed, to improve phosphorus utilization and reduce the anti-nutritional effects of phytate. ijcmas.comijcmas.comijpab.com

The enzymatic hydrolysis of InsP6 by phytases occurs in a stepwise manner. ijcmas.com The initial site of phosphate hydrolysis on the inositol ring can vary depending on the type of phytase. For example, microbial or fungal phytases typically initiate hydrolysis at the three position, while plant phytases may start at the six position. ijcmas.com After the first phosphate group is released, the remaining phosphate groups are sequentially cleaved. ijcmas.com

Research has elucidated the catalytic mechanisms of different phytases. Acid phytases, for instance, often involve a nucleophilic attack from a histidine residue in the active site on the phosphoester bond, followed by protonation of the leaving group by an aspartic acid residue. ijpab.com Alkaline phytases, such as β-propeller phytases, may have different mechanisms and often require calcium ions for activity and thermostability. ijpab.com These alkaline phytases may also exhibit a narrower substrate range and may only remove a limited number of phosphate groups, resulting in inositol trisphosphate as a final product. ijpab.comnih.govportlandpress.com

Studies on phytate degradation pathways have utilized techniques like high-performance ion chromatography (HPIC) and nuclear magnetic resonance (NMR) to identify and quantify the intermediate inositol phosphate isomers produced during hydrolysis. openagrar.de These studies have shown that the degradation pathways can be distinct among different phytases. openagrar.de For example, a study on Bacillus phytase indicated a novel reaction mechanism where the enzyme preferentially hydrolyzes every second phosphate group, potentially leading to different myo-inositol trisphosphate end products (Ins(2,4,6)P3 and Ins(1,3,5)P3). nih.govportlandpress.com

The efficiency of phytase activity can be influenced by various factors, including pH, temperature, and the presence of metal ions and other inhibitors. nih.govau.dk Metal ions can affect phytase activity differently depending on the pH; for instance, calcium and copper have been shown to reduce phytate hydrolysis by a 3-phytase, with the effect being more pronounced at higher pH values. nih.gov The formation of insoluble metal-phytate complexes can also hinder enzymatic hydrolysis. nih.gov

The study of phytase mechanisms and degradation pathways is crucial for understanding phosphorus cycling in the environment and for developing strategies to improve nutrient bioavailability in food and feed.

Biological Roles and Physiological Significance of Myo Inositol Hexakisphosphate

Phytin (B1216650) as a Major Phosphorus and Mineral Storage Compound in Plants

Phytin serves as the primary storage form of phosphorus in many plant tissues, most notably in seeds, grains, legumes, and pollen wikipedia.orgresearchgate.netau.dkhello-nature.comresearchgate.net. The phosphorus stored in phytin can constitute a significant proportion of the total phosphorus content in these tissues, ranging from 50% to 87% in seeds depending on the species au.dkhello-nature.comresearchgate.net. This stored phosphorus is vital for the developing seedling, providing a readily available source of phosphate (B84403) and essential minerals upon germination, when the phytin is hydrolyzed by enzymes called phytases wikipedia.orgau.dk.

Beyond phosphorus, phytin also acts as a reserve for essential mineral cations such as potassium (K), magnesium (Mg), calcium (Ca), iron (Fe), manganese (Mn), and zinc (Zn) due to the strong chelating ability of the phytate anion wikipedia.orgresearchgate.netau.dkresearchgate.net. These minerals are complexed with phytate within specialized storage microbodies in seeds, known as protein bodies, where they form discrete inclusions called globoids au.dk.

The concentration of phytin can vary among different plant parts and species. For instance, in maize, a large proportion of phytin is found in the germ, while in wheat and rice, it is concentrated in the aleurone layers and outer bran researchgate.net.

| Plant Tissue/Species | Approximate % of Total Phosphorus as Phytin | Reference |

| Legume Seeds | 50% | hello-nature.com |

| Cereal Grains | 60-70% | hello-nature.com |

| Soybean Seeds | 53% | au.dk |

| Wheat Seeds | 72% | au.dk |

| Seeds (General) | Up to 87% | au.dkresearchgate.net |

Note: These values are approximate and can vary based on specific plant variety, growth conditions, and analytical methods.

While crucial for plant development, the strong chelating property of phytate can impact the bioavailability of these minerals to non-ruminant animals and humans who consume plant-based diets, as they generally lack sufficient levels of phytase enzymes to break down the complex wikipedia.orgresearchgate.netresearchgate.net.

Signaling Functions of Inositol (B14025) Polyphosphates in Cellular Regulation

Inositol polyphosphates (InsPs), including myo-inositol hexakisphosphate (InsP6) and lower phosphorylated forms like InsP3, InsP4, and InsP5, are ubiquitous eukaryotic signaling molecules involved in a wide array of cellular processes pnas.orgnih.govmdpi.com. These molecules act as messengers, integrating with both signaling and metabolic networks pnas.org.

InsP6, despite being the most abundant inositol phosphate in many cells, has been considered somewhat enigmatic compared to other signaling molecules like InsP3 nih.govpnas.org. However, research has revealed its involvement in numerous cellular functions. InsPs can modulate the activity of specific target proteins through various interactions, including allosteric mechanisms mdpi.com. Studies using affinity reagents have helped to identify a range of proteins that bind to inositol polyphosphates, revealing roles in processes such as nucleotide metabolism, glucose metabolism, ribosome biogenesis, and phosphorylation-based signal transduction pathways pnas.org.

The biosynthesis of higher inositol polyphosphates, including InsP6, involves a cascade of phosphorylation reactions starting from InsP3, catalyzed by specific kinases like inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks) pnas.orgnih.govmdpi.com. These kinases introduce high-energy phosphoanhydride bonds, particularly in inositol pyrophosphates (PP-InsPs), which are also considered signaling molecules pnas.orgmdpi.com.

Specific signaling functions attributed to inositol polyphosphates in different cell types highlight their importance in cellular regulation. For instance, InsP6 has been implicated in regulating insulin (B600854) exocytosis in pancreatic β cells by influencing voltage-dependent Ca2+ channels nih.gov. In neuronal differentiation, neurotrophins have been shown to regulate the levels of InsP5 and InsP6, and maintaining appropriate intracellular levels of these polyphosphates is necessary for neuronal survival and differentiation molbiolcell.org. The interplay between InsPs and various proteins is critical for stabilizing protein complexes and modulating enzymatic activities, underscoring their regulatory significance nih.gov.

Interplay of Phytin in Plant Defense Mechanisms and Stress Responses

Phytin and its precursor, phytic acid, play roles in plant defense mechanisms and responses to various environmental stresses. As a storage compound, the controlled breakdown of phytin during germination provides essential resources that support seedling growth and vigor, which are fundamental aspects of plant resilience wikipedia.orgau.dk.

Beyond its storage function, phytic acid has been suggested to have antioxidant properties, partly due to its ability to chelate metal ions like iron, which can catalyze the formation of harmful reactive oxygen species (ROS) lookchem.comresearchgate.net. By binding free iron, phytic acid can help inhibit oxidative radical formation, contributing to the plant's defense against oxidative stress researchgate.net.

Furthermore, inositol polyphosphates, including InsP6, are involved in signaling pathways that mediate plant responses to stress. For example, myo-inositol hexakisphosphate plays a role in the processes by which the drought stress hormone abscisic acid (ABA) induces stomatal closure pnas.org. Stomatal closure is a crucial mechanism for conserving water under drought conditions, highlighting InsP6's involvement in abiotic stress responses pnas.org.

While research on the direct role of phytin in plant disease resistance is ongoing, inositol polyphosphates are recognized as important signaling molecules in eukaryotic cells, and their interactions with proteins can influence various cellular processes, some of which may be linked to defense responses researchgate.netresearchgate.netnih.govchemrxiv.org. Plant defense mechanisms against biotic and abiotic stresses involve complex signaling cascades, including those mediated by phytohormones and the production of secondary metabolites mdpi.commaxapress.comnih.gov. The involvement of inositol polyphosphates in cellular signaling suggests a potential, albeit complex, interplay with these defense networks.

Advanced Analytical Techniques for Myo Inositol Hexakisphosphate Characterization

Chromatographic Separations of Inositol (B14025) Phosphates (e.g., High-Performance Anion-Exchange Chromatography)

Chromatographic methods are essential for separating myo-inositol hexakisphosphate from other inositol phosphates (IP1-IP5) and matrix components in various sample types. High-Performance Anion-Exchange Chromatography (HPAEC) and High-Performance Ion Chromatography (HPIC) are particularly well-suited for this purpose due to the highly anionic nature of inositol phosphates at typical analytical pH values researchgate.netmaizetrust.co.zanasa.govrsc.org.

These techniques utilize anion-exchange columns that retain the negatively charged inositol phosphates. Gradient elution, typically employing increasing concentrations of an ionic mobile phase (such as sodium chloride or hydrochloric acid), is used to sequentially elute the different inositol phosphates based on their charge and structure nasa.govrsc.org. HPIC methods have demonstrated the capability to separate numerous inositol phosphate (B84403) isomers, including up to 35 different isomers (excluding enantiomers) into 27 peaks researchgate.net.

Detection of the separated inositol phosphates often involves post-column derivatization followed by UV absorbance detection or conductimetric detection researchgate.netmaizetrust.co.zanasa.gov. The combination of anion-exchange and ion suppression mechanisms in acidic eluents has been shown to enhance the separation of various inositol phosphate isomers researchgate.net.

Chromatographic separation is a crucial preparatory step for downstream analysis, allowing for the isolation and purification of myo-inositol hexakisphosphate and other inositol phosphates from complex biological and environmental matrices like plant extracts, food samples, and soil nasa.govrsc.org.

Spectroscopic Identification and Structural Analysis (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques play a vital role in the identification, structural elucidation, and quantification of myo-inositol hexakisphosphate. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 31P NMR, is a powerful tool for the direct analysis of phosphorylated compounds like inositol phosphates.

31P NMR spectroscopy can identify and quantify myo-inositol hexakisphosphate in complex samples, such as alkaline soil extracts usda.govresearchgate.net. The technique provides distinct signals for the different phosphate groups attached to the myo-inositol ring, allowing for their identification and relative quantification usda.govresearchgate.net. For myo-inositol hexakisphosphate, characteristic signals are observed at specific chemical shifts (e.g., 5.85, 4.92, 4.55, and 4.43 ppm in a specific study), corresponding to the equatorial and axial phosphate groups at different positions on the inositol ring usda.gov. The ratio of the areas of these signals can confirm the hexakisphosphate structure usda.gov. NMR spectroscopy can also provide insights into the conformation of the inositol ring and be used to study conformational interconversion and chemical reactions of inositol phosphates cabidigitallibrary.org.

Mass Spectrometry (MS), often coupled with chromatographic separation (e.g., LC-MS), is another indispensable technique for the identification and quantification of inositol phosphates cabidigitallibrary.orgnih.gov. Electrospray ionization (ESI) coupled with high-resolution MS (HRMS), such as time-of-flight (TOF)-MS, offers high sensitivity, mass resolution, and mass accuracy for the detection and identification of inositol phosphates in various matrices cabidigitallibrary.orgnih.gov. LC-ESI-HRMS has been found to be a sensitive, rapid, and reliable method for the identification and quantification of myo-inositol hexakisphosphate, offering lower detection limits compared to 31P NMR in some applications nih.gov. MS can provide molecular weight information and fragmentation patterns that aid in confirming the identity and structure of myo-inositol hexakisphosphate and its derivatives.

Quantification of Phytin (B1216650) and Associated Minerals (e.g., ICP-MS, AAS)

Quantification of total phytin content, particularly in its salt forms like calcium magnesium phytate (Eviunis), and the associated minerals bound to it is often achieved using techniques sensitive to elemental composition. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS) are widely used for the determination of mineral elements.

Phytin, being a salt of phytic acid, strongly chelates multivalent cations such as calcium, magnesium, iron, and zinc sci-hub.sefrontiersin.org. The quantification of these associated minerals can provide information about the composition of phytin salts.

ICP-MS is a highly sensitive technique capable of simultaneously quantifying a wide range of elements, including trace and ultra-trace elements, with very low detection limits drawellanalytical.comnih.gov. This makes it suitable for determining the mineral profile associated with phytin in various samples nih.govmdpi.com. ICP-MS can also be used indirectly to quantify phytic acid by measuring the total phosphorus content in purified extracts after chromatographic separation, leveraging its high sensitivity for phosphorus (31P) uab.cat.

AAS is another technique used for elemental analysis, typically offering good sensitivity and accuracy for specific elements drawellanalytical.com. While generally less sensitive than ICP-MS and typically measuring elements sequentially, AAS is a cost-effective option for quantifying the major mineral components in phytin samples, such as calcium and magnesium drawellanalytical.com.

Both ICP-MS and AAS require appropriate sample preparation, which often involves digestion or extraction to bring the analytes into a solution suitable for introduction into the instrument mdpi.com. These techniques are applied in various fields, including food science, environmental monitoring, and increasingly in medical sciences for biomonitoring and characterizing elemental profiles nih.govmdpi.com.

Crystallographic Studies of Phytin and its Salt Forms

Crystallographic studies, primarily X-ray diffraction, provide detailed information about the three-dimensional structure, crystal packing, and molecular conformation of phytin and its various salt forms. These studies are crucial for understanding the solid-state properties and interactions of myo-inositol hexakisphosphate salts.

Crystallographic analysis has confirmed the structure of myo-inositol hexakisphosphate and revealed different conformational states of the inositol ring in various phytate crystals sci-hub.secdnsciencepub.com. For instance, studies on different metal-phytate crystals have shown both 5a1e (five axial, one equatorial phosphate) and 1a5e (one axial, five equatorial phosphate) conformations of the myo-inositol ring sci-hub.se. These conformations are influenced and stabilized by interactions such as metal ion chelation and hydrogen bonding within the crystal lattice sci-hub.se.

Obtaining high-quality crystals of phytin and its salt forms can be challenging, and crystallographic studies often involve careful control of crystallization conditions cdnsciencepub.com. Distinguishing between target compound crystals (e.g., phytin) and salt crystals from the crystallization buffer is an important consideration in these studies, often involving techniques like birefringence assessment and dye absorption tests hamptonresearch.com.

Crystallographic data complements spectroscopic and chromatographic information by providing precise details on bond lengths, angles, and intermolecular interactions, contributing to a comprehensive understanding of the chemical and physical properties of myo-inositol hexakisphosphate salts like phytin (this compound).

Theoretical and Computational Chemistry Approaches to Myo Inositol Hexakisphosphate

Quantum Mechanical Simulations of Electronic Structure and Reactivity

Quantum mechanical (QM) simulations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of Myo-inositol hexakisphosphate at an atomic level. These methods can provide detailed information about the molecule's ground state structure, charge distribution, and vibrational properties.

Studies have utilized DFT calculations to optimize the structure of myo-inositol hexakisphosphate, often in the form of phytic acid, in its ground state. For instance, the B3LYP functional with the 6-31G(d) basis set has been used for geometry optimization, with subsequent vibrational frequency calculations performed to confirm the nature of stationary points acs.org. Such calculations can help in understanding the preferred conformations of the molecule and the distribution of its numerous negative charges across the phosphate (B84403) groups.

While specific detailed research findings on the electronic structure and reactivity of Myo-inositol Hexakisphosphate using QM simulations were not extensively detailed in the provided snippets beyond structural optimization acs.org, the application of QM methods is fundamental to understanding the molecule's intrinsic properties that govern its interactions and reactivity. General-purpose Python packages like PyQInt and GPAW are available for performing electronic structure calculations, including Hartree-Fock and DFT methods, although their specific application to Myo-inositol Hexakisphosphate was not elaborated in the search results github.iogithub.comarxiv.orgjyu.fimaterialsmodeling.org. These tools allow for the calculation of properties such as molecular orbitals and charge density, which are crucial for understanding chemical bonding and reactivity.

Molecular Dynamics Simulations of Phytin-Biomolecule Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of Myo-inositol Hexakisphosphate and its interactions with biomolecules and other relevant systems over time. MD simulations allow researchers to observe conformational changes, binding events, and the influence of the surrounding environment, such as water and ions.

MD simulations have been applied to study the interactions of myo-inositol hexakisphosphate (IHP) with various entities. For example, MD simulations, sometimes using multiscale quantum mechanics/molecular mechanics (QM/MM) methods, have investigated the interaction of IHP with mineral surfaces like goethite, which is relevant to its fate and mobility in soil environments researchgate.netnih.govchemrxiv.org. These simulations can reveal the binding motifs formed between IHP and the mineral surface, such as monodentate or bidentate interactions, and assess their relative stabilities nih.gov. Water plays a significant role in these interactions, with simulations showing proton transfers and hydrogen bond formation between IHP-mineral complexes and water molecules nih.gov.

Beyond mineral interactions, MD simulations have explored the binding of Myo-inositol Hexakisphosphate to bacterial virulence factors. These simulations can show structural modifications in the virulence factors upon IP6 binding, highlighting the role of electrostatic interactions between the highly charged IP6 molecule and residues like arginine and lysine (B10760008) in the binding site rsc.org.

MD simulations and molecular modeling have also been used to study the dynamics and binding interactions of proteins that interact with Myo-inositol Hexakisphosphate, such as inositol (B14025) hexakisphosphate kinase-1 (IP6K1) ajol.info. These computational studies can help predict binding modes and identify critical amino acid residues involved in the interaction, which is valuable for understanding protein function and for potential drug design efforts targeting these interactions ajol.info.

MD simulations are widely used to study biomolecular systems, providing insights into protein dynamics, protein-protein interactions, and protein-ligand interactions researchgate.netacs.org. The accuracy of these simulations is influenced by factors such as the quality of water models and force fields used nih.gov. Accelerated MD techniques can also be employed to overcome timescale limitations in simulating relatively slow biomolecular events like binding dovepress.com.

Computational Modeling of Chelation Thermodynamics and Kinetics

Myo-inositol hexakisphosphate is well-known for its strong ability to chelate metal ions due to the presence of multiple phosphate groups, which carry a high negative charge frontiersin.org. Computational modeling plays a crucial role in understanding the thermodynamics and kinetics of these chelation processes.

Computational data analysis is often combined with experimental techniques like potentiometry and NMR spectroscopy to study the complex formation between phytic acid and metal ions frontiersin.orgrsc.orgfrontiersin.org. These studies aim to determine the thermodynamic protonation and formation stability constants of phytic acid and its metal complexes under different conditions, including varying pH and the presence of different metal ions frontiersin.orgfrontiersin.org.

Molecular modeling tools are used to assess the energetic and geometrical characteristics of the protonation sequence of Myo-inositol Hexakisphosphate and the conformational changes it undergoes with changes in pH rsc.orgnih.gov. By characterizing the protonation pattern, conformation, and geometry of metal complexes, computational methods help unveil the chemical and structural basis behind the influence of physiologically relevant cations (such as Na+, K+, Mg2+, and Ca2+) on phytate's chemical reactivity rsc.orgnih.gov.

Computational approaches are also employed more broadly in predicting metal-binding sites in proteins and studying the interactions of metal ions with biomolecules nih.govresearchgate.netjppres.comacs.org. These methods can involve molecular docking to screen for binding affinity jppres.comjapsonline.com and MD simulations to assess the stability of metal-biomolecule complexes japsonline.com. While detailed computational studies specifically focused on the kinetics of Myo-inositol Hexakisphosphate chelation were not prominently featured in the search results, the combination of computational modeling with experimental kinetic studies is a standard approach in coordination chemistry to fully characterize complex formation processes.

The high charge density of Myo-inositol Hexakisphosphate contributes significantly to its strong chelating ability towards divalent and trivalent metal ions acs.orgfrontiersin.org. This property is central to many of its biological and environmental roles. Computational modeling helps to quantify the strength and specificity of these interactions, providing a deeper understanding of how Myo-inositol Hexakisphosphate sequesters metal ions.

Non Clinical and Emerging Applications of Myo Inositol Hexakisphosphate

Agricultural Applications: Enhancing Nutrient Bioavailability in Soils

Myo-inositol hexakisphosphate represents a significant fraction of the organic phosphorus in many soils, potentially accounting for up to 50% of organic phosphorus and 80% of inositol (B14025) phosphates. nih.gov Despite its abundance, the phosphorus within phytate is often poorly available to plants. nih.govresearchgate.net This limited bioavailability is primarily due to the strong binding affinity of phytate to soil minerals and metal ions, such as iron, aluminum, and calcium, forming stable, sparingly soluble complexes. nih.govresearchgate.netfrontiersin.org This strong sorption capacity can be approximately four times higher than that of orthophosphate in soils. nih.gov

The release of phosphorus from phytate in soil is largely dependent on the action of phytase enzymes, which catalyze the hydrolysis of myo-inositol hexakisphosphate into inorganic phosphate (B84403) and lower inositol phosphates. nih.govmdpi.com These enzymes are produced by plants, soil microorganisms (including fungi and bacteria), and mycorrhizae. nih.govfrontiersin.orgmdpi.com

Research findings highlight the potential to enhance phytate-P acquisition by plants through various strategies. One approach involves the use of microbial phytases as biofertilizers. researchgate.netmdpi.com These microorganisms, or the enzymes they produce, can be introduced into the soil to increase the breakdown of phytate, thereby releasing inorganic phosphorus that plants can absorb. frontiersin.orgmdpi.com Studies have shown that phytase-producing fungi, for instance, can contribute to improved plant growth and productivity by increasing the availability of mineral nutrients in the soil. mdpi.com

Another strategy explored is the development of low-phytate mutant lines in crops. wikipedia.orgcambridge.org These cultivars store less phosphorus as phytate in their seeds, potentially leading to increased inorganic phosphorus content. wikipedia.org While germination problems have sometimes been a hurdle for these lines, they offer potential benefits for the sustainability of agricultural lands and the mineral nutrition of both humans and animals. wikipedia.orgcambridge.org

The dynamics of phytate in soil are complex, influenced by factors such as soil pH, the presence of different ions, and the activity of plant and microbial exudates. frontiersin.orgmdpi.com Understanding these interactions is crucial for developing effective molecular biotechnologies and agronomic approaches to improve soil phytate-P utilization by plants and reduce reliance on synthetic phosphorus fertilizers. nih.govresearchgate.netacs.org

Environmental Remediation: Adsorption and Sequestration of Heavy Metals

Myo-inositol hexakisphosphate possesses a strong chelating ability towards multivalent metal ions due to the presence of six phosphate groups on its structure, which carry a high negative charge at physiological pH. wikipedia.orgacs.orgmdpi.com This property makes it a promising agent for the adsorption and sequestration of heavy metals in environmental remediation efforts. wikipedia.orgscielo.brprimescholars.comacs.orgresearchgate.netresearchgate.net

Studies have demonstrated the capacity of phytic acid to immobilize various heavy metal contaminants in soil and water. For example, phytate variants have shown potential for use in soil remediation to immobilize uranium, nickel, and other inorganic contaminants. wikipedia.org Research investigating the interaction of phytate with mercury(II) cations in aqueous solutions has indicated its very good sequestering ability, even in the presence of competing ligands like chloride ions. acs.org This supports its potential for direct application in remediation techniques or through the use of plants that naturally synthesize it for phytoremediation purposes. acs.org

Phytic acid's interaction with metal oxides and clay surfaces in soil also contributes to its role in metal sequestration. acs.orgresearchgate.net It can sorb onto these surfaces and form stable complexes or precipitates with metal ions. acs.orgresearchgate.netnih.gov Investigations into the co-sorption of myo-inositol hexakisphosphate and cadmium(II) on haematite, for instance, have shown that the presence of cadmium(II) increases the sorption of IP6 and vice versa, leading to the formation of stable ternary surface complexes. researchgate.net

Furthermore, phytic acid has been explored for use in modified materials designed for heavy metal adsorption. For example, electrospun polyurethane/phytic acid nanofibrous membranes have been developed and shown to be effective in adsorbing lead from aqueous solutions. mdpi.com Its strong complexation ability with metal ions like Zr(IV) has also been utilized in the development of metal-organic framework nanoparticles for the magnetic separation of uranium from water. researchgate.net

The ability of phytic acid to chelate heavy metals contributes to reducing their bioavailability and mobility in contaminated environments, offering a potential strategy for mitigating the risks associated with heavy metal pollution. mdpi.com

Industrial Applications (e.g., Antioxidant in Food Preservation, Material Science)

Myo-inositol hexakisphosphate has found several applications in various industries, leveraging its chemical properties, particularly its antioxidant activity and chelating capabilities.

One prominent industrial application is its use as an antioxidant in food preservation. wikipedia.orghealthline.comatamanchemicals.comnih.govnih.gov Phytic acid is permitted as a food additive (E391) in several regions, including the US, EU, Japan, and China. wikipedia.org Its antioxidant function stems primarily from its ability to chelate metal ions, particularly iron, which can catalyze oxidative reactions leading to food spoilage, discoloration, and off-flavors. atamanchemicals.comnih.gov By binding to these metal ions, phytic acid suppresses lipid peroxidation and inhibits enzymes like polyphenol oxidase, which is responsible for the browning of fruits like apples. wikipedia.orgnih.gov This makes it effective in preserving the quality and extending the shelf life of various food products, especially in meat. wikipedia.orgnih.gov

Beyond food preservation, myo-inositol hexakisphosphate is also being explored and utilized in material science. Its ability to form stable complexes with metal ions and its polyanionic nature make it suitable for various material applications. For example, phytic acid has been used as a crosslinking agent in the formulation of chitosan (B1678972) nanoparticles. epa.gov Studies have shown that using phytic acid as a crosslinker can result in nanoparticles with desirable properties, such as high drug encapsulation efficiency and controlled release rates, as well as strong mucoadhesiveness. epa.gov

Furthermore, myo-inositol hexakisphosphate has been investigated for its potential in developing biocompatible materials. It has been used to gelate polyaniline hydrogels, and these materials have shown promise for applications in bioelectronics, including biosensors, neural probes, and tissue engineering, due to their biocompatibility and electrical conductivity. nih.gov Phytic acid's ability to interact with metal ions also finds application in areas like corrosion inhibition and the development of flame retardants, often through the formation of complexes or incorporation into material structures like layered double hydroxides. acs.orgscielo.br

Future Avenues of Research and Unresolved Scientific Challenges in Myo Inositol Hexakisphosphate Studies

Discovery of Novel Inositol (B14025) Phosphate (B84403) Metabolites and Pathways

The biosynthesis and metabolism of myo-inositol hexakisphosphate are part of a complex web of interconnected pathways involving numerous phosphorylated inositol isomers. While the primary pathways for phytic acid synthesis are relatively well-understood, the full extent of inositol phosphate metabolism remains an active area of investigation.

Recent research has shed light on the existence of inositol pyrophosphates (PP-InsPs), highly energetic molecules derived from inositol hexakisphosphate (InsP6), which are now recognized as crucial signaling molecules in a wide range of eukaryotic cellular processes, including energy metabolism and phosphate sensing. nih.govmdpi.com The synthesis of these PP-InsPs involves a cascade of kinase enzymes, and their discovery has opened up a new dimension in understanding inositol phosphate signaling. nih.govmdpi.com

Future research is poised to uncover a greater diversity of inositol phosphate metabolites. With nine possible stereoisomers of inositol, the potential number of phosphorylated derivatives is vast. nih.gov Advanced analytical techniques will be instrumental in identifying and quantifying these novel metabolites in various biological systems. A significant challenge lies in elucidating the specific metabolic pathways that produce these newly discovered molecules and identifying the enzymes involved. Understanding the regulation of these pathways and how they intersect with other metabolic networks is a key unresolved question. nih.govpnas.org The exploration of both lipid-dependent and the more recently appreciated lipid-independent pathways of InsP6 synthesis will continue to be a focal point of this research. mdpi.com

Development of Innovative Technologies for Phytin (B1216650) Detection and Manipulation

Accurate and efficient detection and quantification of phytic acid and its various inositol phosphate metabolites are crucial for research in nutrition, agriculture, and environmental science. A range of analytical methods has been developed, each with its own advantages and limitations.

Traditional methods for phytic acid determination include precipitation techniques and enzymatic assays that measure the phosphate released after hydrolysis. eurofins.in While still in use, these methods can be time-consuming and may lack the specificity to distinguish between different inositol phosphate isomers.

More advanced and widely used techniques include chromatographic methods such as high-performance liquid chromatography (HPLC) and ion chromatography. eurofins.insemanticscholar.org These methods offer excellent separation and quantification of phytic acid and other inositol phosphates. nih.gov Spectroscopic methods, including nuclear magnetic resonance (NMR), can provide detailed structural information. eurofins.in

The development of innovative technologies for phytin detection is an ongoing area of research. This includes the creation of novel biosensors and nanosensors for rapid, sensitive, and specific detection. researchgate.net The synthesis of biotinylated myo-inositol hexakisphosphate probes, for instance, is facilitating the study of interactions between inositol phosphates and proteins using surface-based biosensors. acs.org A significant challenge remains in developing cost-effective and high-throughput methods suitable for large-scale screening of crop varieties in breeding programs. nerc.ac.uk Furthermore, there is a need for methods that can accurately quantify the different stereoisomers of inositol hexaphosphate found in environmental samples like soil. researchgate.net

Comprehensive Exploration of Ecological and Environmental Dynamics of Phytin

The environmental impact of phytin, particularly from agricultural sources, is a significant concern. The undigested phytic acid excreted by non-ruminant animals fed grain-based diets contributes to phosphorus loading in soil and water. nih.gov This excess phosphorus can lead to eutrophication of aquatic ecosystems, resulting in harmful algal blooms and oxygen depletion. jscimedcentral.comjscimedcentral.com

Phytate is a relatively stable and recalcitrant form of organic phosphorus in the soil. nih.gov Its strong binding affinity for soil particles and metal ions can limit its mobility but also its bioavailability to plants and microorganisms. nih.gov Understanding the fate and transport of phytate in different soil types and environmental conditions is crucial for developing effective nutrient management strategies.

Future research will focus on a more comprehensive exploration of the ecological and environmental dynamics of phytin. This includes studying the role of soil microorganisms, particularly those that produce phytase enzymes, in the degradation of phytate and the release of bioavailable phosphorus. jscimedcentral.com Investigating the seasonal dynamics of phytoplankton in response to phosphorus inputs from agricultural runoff is also a key area of study. mdpi.compjoes.comnih.govresearchgate.net

Q & A

Q. What criteria determine the inclusion of supplementary data for this compound research in high-impact journals?

- Methodological Guidance :

- Relevance Test : Include only data critical to reproducibility (e.g., synthetic procedures, crystallographic files).

- Format Compliance : Adhere to journal-specific guidelines for supporting information (e.g., file naming conventions, metadata tags) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.